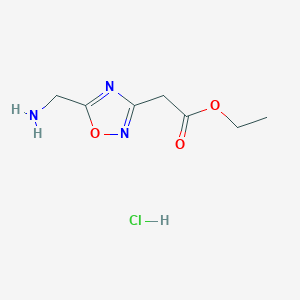

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride

Description

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 5 and an ethyl acetate moiety at position 2. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₇H₁₄N₃O₃·2HCl, with a molecular weight of 260.92 g/mol. The ester group contributes to moderate lipophilicity, while the protonated aminomethyl group facilitates ionic interactions in biological systems.

Properties

IUPAC Name |

ethyl 2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.2ClH/c1-2-12-7(11)3-5-9-6(4-8)13-10-5;;/h2-4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPNSDOZPXJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NOC(=N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the aminomethyl group: This step involves the reaction of the oxadiazole intermediate with formaldehyde and ammonia or amines to introduce the aminomethyl group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced heterocyclic compounds. Substitution reactions can introduce various functional groups onto the aminomethyl moiety.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Case Study: Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit antimicrobial properties. Studies have indicated that this compound may possess activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Anticancer Research

The oxadiazole moiety is often associated with anticancer activity. Preliminary studies suggest that ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride may inhibit cancer cell proliferation in vitro.

Case Study: In Vitro Cytotoxicity

In vitro assays have demonstrated that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Material Science

Due to its unique chemical structure, this compound can also be utilized in material science applications, particularly in the development of polymers and coatings.

Case Study: Polymer Additive

Research indicates that incorporating ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride into polymer matrices can enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The oxadiazole ring can also interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Oxadiazole Family

2-(5-(2-Aminoethyl)-1,2,4-Oxadiazol-3-yl)-N,N-Dimethylethan-1-Amine Hydrochloride (CAS: 2206824-71-5)

- Molecular Formula : C₈H₁₇ClN₄O

- Molecular Weight : 220.70 g/mol

- Key Features: Substituents: A 2-aminoethyl group at position 5 and a dimethylaminoethyl group at position 3. Hydrochloride salt improves solubility but lacks the ester functionality of the target compound. The dimethylaminoethyl group introduces stronger basicity compared to the target’s aminomethyl, influencing receptor binding profiles .

Comparison Table: Physicochemical Properties

Comparison with 1,3,4-Oxadiazole Derivatives

2-Alkylthio-5-(4-Aminophenyl)-1,3,4-Oxadiazoles

- Structure: 1,3,4-oxadiazole core with alkylthio and 4-aminophenyl substituents.

- Key Differences: Ring Isomerism: The 1,3,4-oxadiazole isomer exhibits distinct electronic properties due to nitrogen positioning, reducing nucleophilic reactivity at position 3 compared to 1,2,4-oxadiazoles . Substituent Effects: The 4-aminophenyl group increases hydrophobicity, whereas the target’s ethyl acetate enhances polarity.

- Synthesis : Utilizes benzene and triethylamine, contrasting with the target’s likely aqueous-phase HCl salt formation .

Functional Group Impact on Bioactivity and Stability

- Ester vs. Amine Groups: The target’s ethyl acetate group increases susceptibility to hydrolysis, necessitating pH-controlled storage. In contrast, dimethylaminoethyl derivatives (e.g., ) exhibit higher metabolic stability. The dihydrochloride salt in the target compound improves bioavailability compared to neutral 1,3,4-oxadiazole analogs .

Biological Activity

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride (CAS Number: 2089649-91-0) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity based on various studies and findings.

- IUPAC Name : Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride

- Molecular Formula : C7H12ClN3O3

- Molecular Weight : 221.64 g/mol

- Purity : >95%

The biological activity of ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxadiazole moieties often exhibit significant anti-tumor and anti-inflammatory properties. Specifically, oxadiazoles can act as inhibitors of Class I PI3-kinase enzymes, which play a crucial role in cellular proliferation and survival pathways associated with cancer .

Biological Activities

-

Antitumor Activity

- Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride has shown promise in inhibiting tumor cell proliferation. Studies have indicated that similar oxadiazole derivatives possess cytotoxic effects against various cancer cell lines .

- For example, compounds containing oxadiazole rings have been demonstrated to exhibit IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines .

- Anti-inflammatory Effects

- Antimicrobial Activity

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 of 15 µM for similar oxadiazole derivatives. |

| Study B | Investigated anti-inflammatory effects in a mouse model of arthritis, showing reduced inflammation markers post-treatment with oxadiazole compounds. |

| Study C | Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics used in clinical settings. |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

- Step 1: Reaction of a substituted oxadiazole precursor (e.g., 5-(aminomethyl)-1,2,4-oxadiazole) with ethyl chloroacetate in the presence of a base like triethylamine (TEA) or sodium acetate. Reflux in ethanol or dioxane for 4–6 hours is common .

- Step 2: Purification via silica gel column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization (ethanol-DMF mixtures) .

- Final Step: Conversion to the dihydrochloride salt using HCl in anhydrous ethanol, followed by lyophilization .

Q. Which analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

- LC-MS (ESI): To verify molecular weight (e.g., [M + 1]+ = 450.63 observed in ) and assess purity .

- NMR Spectroscopy: 1H/13C NMR to confirm functional groups (e.g., oxadiazole protons at δ 8.2–8.5 ppm, ethyl ester at δ 1.2–1.4 ppm) .

- TLC Monitoring: For reaction progress (e.g., using silica plates and UV visualization) .

- Elemental Analysis: To validate stoichiometry (C, H, N, Cl) .

Q. What are the known biological activities of this compound?

Methodological Answer: While direct pharmacological data for this compound is limited, structurally related 1,2,4-oxadiazoles exhibit:

- Antiviral Activity: Inhibition of viral entry mechanisms (e.g., HIV-1 entry inhibitors via gp120 binding) .

- Anticancer Properties: Apoptosis induction via thiazole or triazole pharmacophores .

- Neuroprotective Effects: Modulation of glutamate receptors in preclinical models .

Advanced Research Questions

Q. How can conflicting synthetic yields be resolved when scaling up production?

Methodological Answer: Yield discrepancies often arise from:

- Solvent Polarity: Lower yields in polar solvents (e.g., ethanol) vs. non-polar solvents (dioxane) due to solubility differences .

- Catalyst Optimization: Substituting TEA with stronger bases (e.g., DBU) may improve cyclization efficiency .

- Purification Methods: Column chromatography (55% yield in ) vs. recrystallization (≥95% purity in ) impacts recovery .

Data Comparison Table:

| Method | Solvent | Catalyst | Yield | Purity | Reference |

|---|---|---|---|---|---|

| A | Ethanol | TEA | 55% | >98% | |

| B | Dioxane | None | 72% | 97% |

Q. What strategies mitigate solubility challenges during synthesis?

Methodological Answer:

Q. How should discrepancies in spectroscopic data be addressed?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/LC-MS data with PubChem entries (e.g., InChI Key: OXKUJGWQJXBBAA-UHFFFAOYSA-N) .

- Isotopic Labeling: Use 13C-labeled reagents to confirm ambiguous peaks in crowded spectra .

- Advanced Techniques: High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., 234.068076 Da in ) .

Q. How can reaction conditions be optimized for regioselective functionalization?

Methodological Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the aminomethyl group during oxadiazole formation .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves selectivity .

- pH Control: Maintain pH 7–8 with sodium acetate to prevent byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.